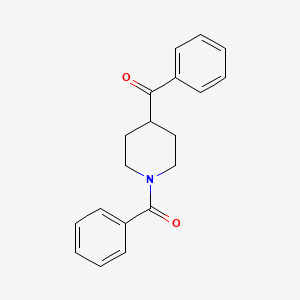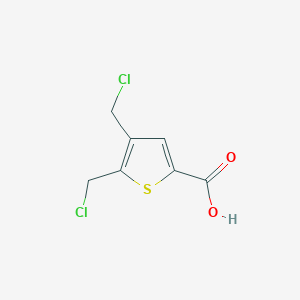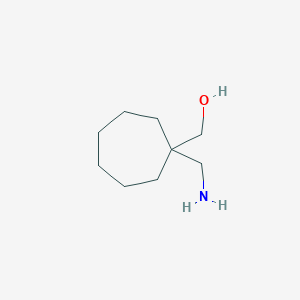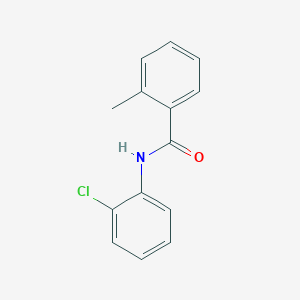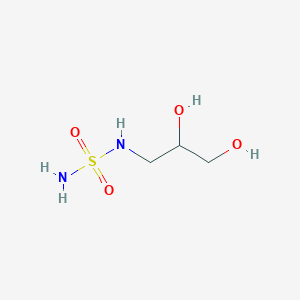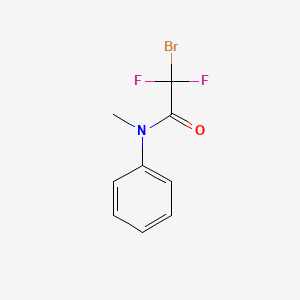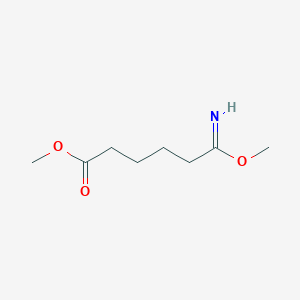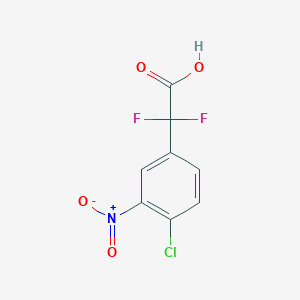
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with two fluorine atoms attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-chlorophenylacetic acid, followed by fluorination using a suitable fluorinating agent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .
化学反应分析
Types of Reactions
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
Substitution: Products include derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction: The major product is 2-(4-chloro-3-aminophenyl)-2,2-difluoroacetic acid.
Oxidation: The major product is the corresponding carboxylic acid derivative.
科学研究应用
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro and difluoro groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .
相似化合物的比较
Similar Compounds
2-(4-chloro-3-nitrophenyl)acetic acid: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
2-(4-chloro-3-nitrophenyl)-2,2-dichloroacetic acid: Contains dichloro instead of difluoro groups, affecting its stability and biological activity.
2-(4-chloro-3-nitrophenyl)-2,2-dibromoacetic acid:
Uniqueness
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with the difluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO4/c9-5-2-1-4(3-6(5)12(15)16)8(10,11)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGAUNNTSPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
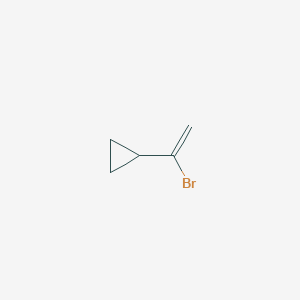
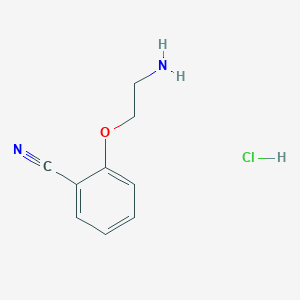
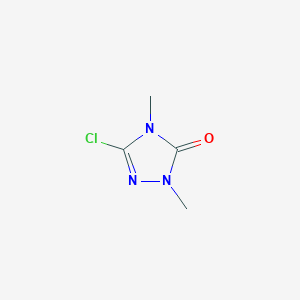
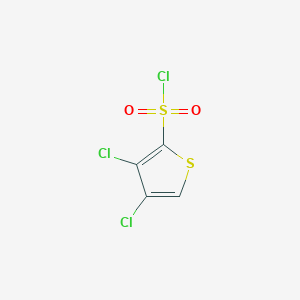
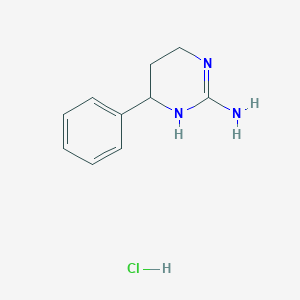
![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)

